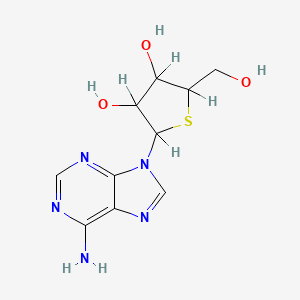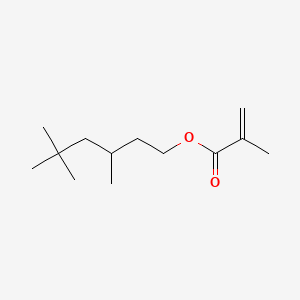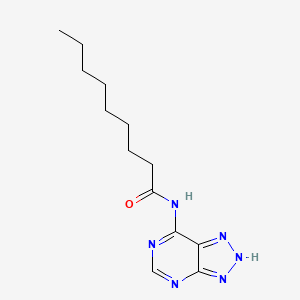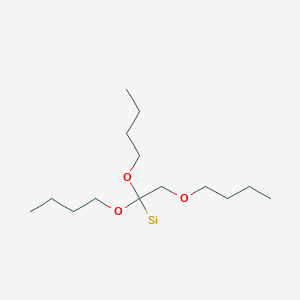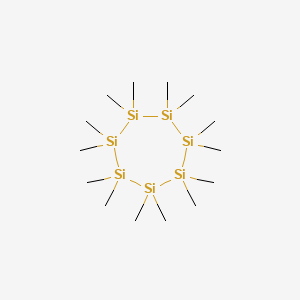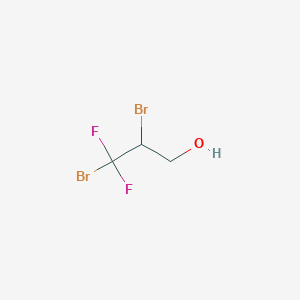
2,3-Dibromo-3,3-difluoropropan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-3,3-difluoropropan-1-ol is a chemical compound with the molecular formula C3H4Br2F2O It is characterized by the presence of bromine and fluorine atoms attached to a propane backbone, along with a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3,3-difluoropropan-1-ol typically involves the bromination and fluorination of a suitable precursor. One common method involves the reaction of 3,3-difluoropropene with bromine in the presence of a catalyst to yield the desired product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-3,3-difluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to yield less halogenated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of difluorobromoacetone.
Reduction: Formation of 3,3-difluoropropan-1-ol.
Substitution: Formation of 2,3-dihydroxy-3,3-difluoropropane.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-3,3-difluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-3,3-difluoropropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to inhibition of enzyme activity or modulation of receptor function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-1,1-difluoro-2-propanol
- 1,3-Difluoro-2-propanol
- 2,3-Dibromo-1-propanol
Uniqueness
2,3-Dibromo-3,3-difluoropropan-1-ol is unique due to the presence of both bromine and fluorine atoms on the same carbon backbone. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The presence of the hydroxyl group also allows for further functionalization, making it a versatile intermediate in chemical synthesis .
Eigenschaften
CAS-Nummer |
33119-51-6 |
|---|---|
Molekularformel |
C3H4Br2F2O |
Molekulargewicht |
253.87 g/mol |
IUPAC-Name |
2,3-dibromo-3,3-difluoropropan-1-ol |
InChI |
InChI=1S/C3H4Br2F2O/c4-2(1-8)3(5,6)7/h2,8H,1H2 |
InChI-Schlüssel |
AXMQNZRRMDTVHT-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)(F)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


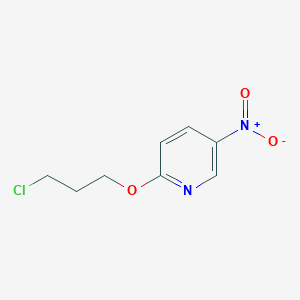

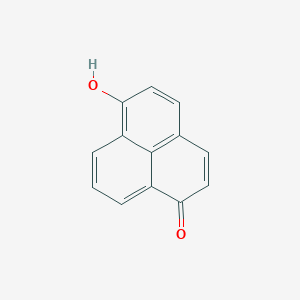
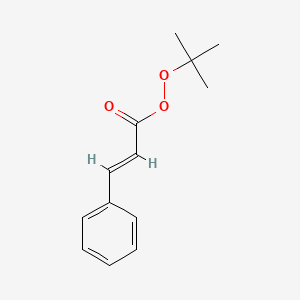

![Methyl 5-(4-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13730674.png)
